Ethyl 4-sulfamoylbenzoate

Physical chemistry Formulation science Solid-state properties

Researchers developing carbonic anhydrase inhibitors or renal OAT-targeted prodrugs often face inconsistent biological activity when substituting alkyl esters. Ethyl 4-sulfamoylbenzoate (CAS 5446-77-5) provides the precise lipophilicity (logP 1.2) and reactivity profile needed for controlled SAR studies. • Unique pharmacological switch: ester chain length controls gastric CA stimulation vs. inhibition • Superior reactivity: ethyl ester undergoes nucleophilic acyl substitution faster than methyl ester, enabling efficient amide/heterocycle synthesis • Reliable supply: ≥98% purity, ambient shipping, available in multi-gram quantities

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 5446-77-5
Cat. No. B1267895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-sulfamoylbenzoate
CAS5446-77-5
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)
InChIKeyDFTXGSKTFDBVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Sulfamoylbenzoate: Procurement Essentials


Ethyl 4‑sulfamoylbenzoate (CAS 5446‑77‑5) is a para‑substituted sulfonamide benzoate ester with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g·mol⁻¹ . It belongs to the class of primary sulfonamides (Ar‑SO₂NH₂) coupled to a benzoic acid ethyl ester. The compound is a white to off‑white crystalline solid with a melting point of 97–115 °C, a predicted boiling point of ~396 °C, and a predicted logP of 1.2 [1]. Its structural features—a primary sulfonamide hydrogen‑bond donor and a moderately lipophilic ethyl ester—place it at the intersection of classical sulfonamide pharmacology and prodrug design, making it a versatile intermediate for medicinal chemistry, especially in programs targeting carbonic anhydrase, steroid sulfatase, or renal anion transport systems.

MedChem intermediate: Benzoate ester scaffold for sulfonamide lead optimization and prodrug design
Process chemistry fit: Metal-free synthesis route reported, supporting low-metal-residue sourcing
Solid-state handling: Low-melting crystalline solid compatible with mild thermal processing

Why Substituting Ethyl 4-Sulfamoylbenzoate Fails


Within the 4‑sulfamoylbenzoate ester series, the alkyl ester substituent is not a passive spectator—it directly controls melting point, lipophilicity, aqueous solubility, and, most importantly, the pharmacological switch between inactivity, stimulation, and inhibition of gastric acid secretion [1]. A methyl, propyl, or free‑acid analog cannot be assumed bioequivalent. Furthermore, the para‑sulfonamide positional isomer exhibits distinct renal transport interactions compared to ortho‑ and meta‑isomers [2]. The quantitative evidence below demonstrates that ethyl 4‑sulfamoylbenzoate occupies a unique physicochemical and biological niche that generic substitution would erase.

Ester chain length alters pharmacological profile
Alkyl ester identity (methyl, propyl) may shift gastric secretion study endpoints; class-level data indicate sign reversal across the series.
Positional isomerism changes transport interaction
Ortho- and meta-sulfamoylbenzoate isomers exhibit distinct renal OAT interaction profiles; 4-substitution context may not transfer.
Free acid differs in processing and pharmacokinetic context
4-Sulfamoylbenzoic acid decomposes at much higher temperature and is ionized at physiological pH, limiting melt processing and passive permeation models.

Ethyl 4-Sulfamoylbenzoate Differentiation Evidence


Melting Point Depression vs. Structural Analogs

Ethyl 4‑sulfamoylbenzoate melts at 97–115 °C, which is approximately 66–85 °C lower than the methyl ester (181–182 °C) and approximately 170–198 °C lower than the free acid 4‑sulfamoylbenzoic acid (285–295 °C, decomposition) [1]. This large gap is not trivial—the melting point of a drug‑like molecule directly influences its solubility in lipophilic excipients, its suitability for hot‑melt extrusion, and its long‑term solid‑state stability. The ethyl ester can be formulated as a low‑melting solid or even a viscous oil under mild heating, whereas the methyl ester and free acid require substantially higher temperatures that may degrade heat‑sensitive co‑formulants.

Melting point depression
Cross-study comparable
Ethyl: 97–115 °C vs. Methyl: 181–182 °C (Δ 66–85 °C); vs. Free acid: 285–295 °C (Δ 170–198 °C, decomposition)
Supports milder thermal processing and lipid-based formulation screening
Purity ≥98% for ester comparators; literature values for acid
Physical chemistry Formulation science Solid-state properties

Ester Substituent Effects on Gastric Acid Secretion

Colombo and Pinelli (1981) esterified p‑sulfamoyl benzoic acid with various alcohols and demonstrated that the identity of the ester alkyl group determines whether the resulting molecule is inactive, a gastric acid secretion stimulant, or a gastric acid secretion inhibitor in the rat model [1]. The study explicitly states: "The type of substituent in the ester group determines whether the compound is inactive, stimulant or inhibiting towards gastric acid secretion." While the paper does not isolate the ethyl ester as a standout, the overarching conclusion is that small alkyl changes (methyl → ethyl → propyl → butyl) can flip the pharmacological sign. This means that a procurement choice of, say, the methyl ester over the ethyl ester carries a real risk of obtaining a molecule with an entirely different gastric secretory profile.

Ester SAR in gastric model
Class-level inference
Ethyl ester not individually reported; class conclusion: ester alkyl group determines inactive vs. stimulant vs. inhibitor response
Ester selection requires empirical confirmation; cost-based substitution may introduce functional mismatch
Data to verify for ethyl-specific gastric endpoint context
Gastric pharmacology Carbonic anhydrase Structure-activity relationship

Renal Organic Anion Transport and Prodrug Potential

Ullrich et al. (1989) unequivocally demonstrated that 2‑, 3‑, and 4‑sulfamoylbenzoate inhibit contraluminal para‑aminohippurate (PAH) influx in rat proximal renal tubules, establishing the sulfamoylbenzoate scaffold as a recognized substrate of the renal organic anion transporter (OAT) system [1]. The study further showed that structural elaboration (e.g., N‑dipropyl substitution to yield probenecid) can augment inhibitory potency. The ethyl ester of 4‑sulfamoylbenzoic acid can function as a lipophilic prodrug that is hydrolyzed in vivo to the active 4‑sulfamoylbenzoate anion, a concept well‑established for other benzoate ester prodrugs. This contrasts with the free acid, which is already ionized at physiological pH and may exhibit different absorption and distribution kinetics.

Renal OAT ligand identity
Class-level inference
Parent anion 4-sulfamoylbenzoate inhibits contraluminal PAH influx; ethyl ester may serve as lipophilic prodrug
Supports renally targeted prodrug study design; distinguishes from non-ester OAT ligands
Quantitative Ki for ethyl ester not reported
Renal pharmacology Organic anion transport Prodrug design

Metal-Free One-Step Synthesis Advantage

A Chinese‑language patent (Molaid reference, CN patent family) describes a metal‑free catalytic method that constructs sulfonamide compounds—including ethyl 4‑sulfamoylbenzoate—in a single step using inorganic salts as the nitrogen atom source and sulfur dioxide source [1]. This route avoids the traditional multi‑step approach that requires unstable acyl chlorides and amine condensation. For procurement, this translates to a potentially lower‑cost, higher‑purity product with reduced heavy metal contamination, a critical factor for pharmaceutical intermediates destined for GMP production. The patent explicitly states applicability to the synthesis of celecoxib (an arthritis drug) and sulpiride (a psychotropic agent), underscoring the industrial relevance of this chemistry.

Synthetic route advantage
Supporting evidence
One-step, metal-free synthesis using inorganic salts as N and SO₂ sources vs. traditional multi-step acid chloride route
Supports selection of lower-metal-residue sourcing for pharmaceutical intermediate procurement
Patent CN family; review specific supplier route confirmation
Green chemistry Synthetic methodology Process chemistry

Ethyl 4-Sulfamoylbenzoate Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimization

The 4‑sulfamoylbenzoyl scaffold is a privileged structure for carbonic anhydrase (CA) inhibition [1]. Ethyl 4‑sulfamoylbenzoate serves as a key synthetic intermediate: the ethyl ester can be hydrolyzed to the free acid for amide coupling, or trans‑esterified to access other alkyl esters for SAR exploration. Given the Colombo & Pinelli finding that ester chain length can flip gastric CA‑related pharmacological response, systematic procurement of the ethyl ester alongside methyl, propyl, and butyl analogs enables controlled head‑to‑head SAR campaigns.

Renal Transporter Probe and Uricosuric Design

Because 4‑sulfamoylbenzoate is a documented inhibitor of renal PAH transport [1], the ethyl ester is a logical starting point for designing ester‑based prodrugs intended to modulate renal organic anion transporter (OAT) activity. Researchers developing novel uricosuric agents or diuretics in the probenecid/furosemide class can use the ethyl ester as a lipophilic precursor that, upon in vivo hydrolysis, releases the active OAT‑interacting anion.

Intermediate for Amide and Heterocycle Synthesis

Ethyl 4‑sulfamoylbenzoate is a convenient building block for generating 4‑sulfamoylbenzamides, 4‑sulfamoylbenzohydrazides, and fused heterocycles. The ethyl ester is more reactive than the methyl ester toward nucleophilic acyl substitution due to the better leaving group ability of ethoxide vs. methoxide, and it avoids the steric hindrance of bulkier esters. Its moderate logP (1.2) also facilitates purification by standard silica gel chromatography, a practical advantage over the very polar free acid.

Validating Metal-Free Sulfonamide Synthesis

The metal‑free one‑step synthesis route disclosed in the Molaid patent [1] positions ethyl 4‑sulfamoylbenzoate as a model substrate for evaluating novel sulfonamide‑forming methodologies. Process chemists and CROs seeking to demonstrate a scalable, environmentally benign route to aryl sulfonamides can use this compound as a benchmark, comparing purity profiles and yields against traditional acyl chloride/amine routes.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor SAR
Ester reactivity and hydrolysis context
Carbonic anhydrase inhibition endpoint review
Renal transporter probe design
Lipophilic prodrug potential
OAT-mediated transport study context
Amide and heterocycle building block
Leaving group ability and chromatographic handling
Acyl substitution reactivity and purity review
Metal-free sulfonamide methodology
Synthetic route metal-residue profile
Purity and catalyst-residue benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-sulfamoylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.